111In-Atn-10
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[13-[1-[2-[2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetyl]oxyethoxy]ethyl]-18-(2-carboxylatoethyl)-8-ethenyl-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(3+);hydroxide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N7O15.Mn.2H2O/c1-7-32-27(2)35-18-36-28(3)33(8-10-43(58)59)40(52-36)21-41-34(9-11-44(60)61)29(4)37(53-41)20-42-50(30(5)38(54-42)19-39(32)51-35)31(6)71-16-17-72-49(70)26-57(25-48(68)69)15-13-55(22-45(62)63)12-14-56(23-46(64)65)24-47(66)67;;;/h7,18-21,31H,1,8-17,22-26H2,2-6H3,(H8,51,52,53,54,58,59,60,61,62,63,64,65,66,67,68,69);;2*1H2/q;+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJDXUJNVVDSHH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C(C)OCCOC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-].O.[OH-].[Mn+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H62MnN7O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1088.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134837-80-2 | |
| Record name | Atn 10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134837802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Radiolabeling Chemistry and Synthesis Methodologies for 111in Atn 10
Synthetic Approaches for ATN-10 Derivatives
Information specifically detailing the synthetic approaches for ATN-10 derivatives within the provided search results is limited. However, the synthesis of derivatives of other compounds, such as cytisine, anthracene, manganadecaborane, tetrahydroquinoline, and norcantharidin, often involves various chemical reactions including functional group modifications, coupling reactions (e.g., Suzuki, Stille), and hydrogenation. These general synthetic strategies highlight the diverse chemical methods that could potentially be applied to modify a base ATN-10 structure to incorporate functional groups necessary for chelator conjugation. The specific route for synthesizing ATN-10 derivatives would depend on the chemical structure of ATN-10 and the desired point of attachment for the bifunctional chelator.
Radiochemistry of Indium-111 Chelation
Radiochemistry of Indium-111 largely revolves around its chelation by suitable ligands, typically bifunctional chelators (BFCs), which are covalently linked to a biomolecule or targeting vector. These chelators are designed to form stable complexes with the trivalent indium ion (In³⁺).
Selection and Conjugation of Bifunctional Chelators (e.g., DTPA, DOTA, NOTA)
The selection of a bifunctional chelator is critical for the stability and in vivo behavior of the ¹¹¹In-labeled conjugate. Commonly used chelators for ¹¹¹In include DTPA (diethylenetriaminepentaacetic acid), DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), and NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid).
DTPA: An acyclic chelator that has been widely used for radiolabeling with various metal ions, including ¹¹¹In. Derivatives like CHX-A”-DTPA have been developed to improve stability. Conjugation of DTPA to biomolecules often occurs through activated forms, such as the isothiocyanate derivative.
DOTA: A macrocyclic chelator known for forming highly stable complexes with trivalent metal ions like In³⁺ and Lu³⁺. Macrocyclic chelators like DOTA generally exhibit higher in vivo stability compared to acyclic chelators like DTPA due to their higher binding constants. DOTA can be conjugated to biomolecules via activated esters, such as NHS-DOTA.
NOTA: Another macrocyclic chelator, particularly noted for forming stable complexes with Ga³⁺, but also applicable for other radiometals. Bifunctional NOTA agents have been developed, and NOTA-Rituximab has shown high labeling efficiency and stability with ⁶⁴Cu.
Conjugation of these chelators to peptides or antibodies typically involves reaction with reactive groups on the biomolecule, such as lysine (B10760008) residues. The specific conjugation conditions, including pH and temperature, are optimized based on the chelator and the biomolecule being modified. For instance, DTPA conjugation to an antibody has been performed in boric acid buffer at pH 8.5 and 37°C, while DOTA conjugation has been carried out in carbonate buffer at pH 9.2 at room temperature.
Optimization of Radiolabeling Conditions (pH, temperature, reaction time)
Efficient and high-yield radiolabeling of the chelator-conjugated molecule with ¹¹¹In is crucial. The radiolabeling process involves incubating the chelator-conjugate with a solution of ¹¹¹InCl₃. Optimization of parameters such as pH, temperature, and reaction time is essential to achieve high radiochemical yield and purity.
Studies have investigated the effect of these parameters on ¹¹¹In labeling of various chelator-conjugated molecules. For example, optimal conditions for labeling DTPA-bombesin analogues with ¹¹¹In were found to be pH 4.5, room temperature, and 15 minutes incubation. Another study on labeling gastrin peptide analogues with ¹¹¹In achieved maximum labeling yield (>94%) at pH 4.5, heating at 98°C for 15 minutes. Labeling of DOTA-conjugated nanoparticles with ¹¹¹In has been reported in ammonium (B1175870) acetate (B1210297) buffer at pH 5.5 and 60°C. Radiolabeling of NOTA-conjugated modular nanotransporters with ¹¹¹In was optimized at pH 4.5 and 37°C for 1 hour.
These findings indicate that the optimal radiolabeling conditions are dependent on the specific chelator and the molecule to which it is conjugated. A summary of some reported optimal conditions is presented in the table below:
| Chelator | Conjugated Molecule Example | pH | Temperature (°C) | Reaction Time | Reference |
| DTPA | Bombesin (B8815690) analogue | 4.5 | Room Temperature | 15 min | |
| DTPA | Antibody (biAb) | 5.5 | 37 | 1 h | |
| DOTA | Gastrin peptide analogue | 4.5 | 98 | 15 min | |
| DOTA | Nanoparticles | 5.5 | 60 | Not specified | |
| DOTA | Antibody (biAb) | 5.5 | 37 | Overnight | |
| NOTA | Modular Nanotransporter | 4.5 | 37 | 1 h |
Interactive Table: Users can filter or sort by Chelator, pH, Temperature, or Reaction Time.
Radiochemical Purity and Stability Assessment
Assessing the radiochemical purity and stability of the final ¹¹¹In-labeled conjugate is crucial to ensure that the radioactivity is bound to the desired molecule and remains so under in vitro and in vivo conditions.
Evaluation of Radiochemical Yield and Specific Activity
Radiochemical yield (RCY) refers to the efficiency of the radiolabeling reaction, representing the percentage of the total radioactivity that is successfully incorporated into the desired product. Specific activity (SA) is the amount of radioactivity per unit mass of the radiolabeled compound. High RCY and adequate SA are important for effective imaging and to minimize the amount of cold (non-radiolabeled) compound administered.
Radiochemical yield is commonly determined using chromatographic methods such as Instant Thin-Layer Chromatography (ITLC) or High-Performance Liquid Chromatography (HPLC). For example, RCY of >95% has been reported for ¹¹¹In-labeled compounds assessed by HPLC. In some cases, optimized conditions have yielded radiochemical yields exceeding 94% or even 96.5%.
Specific activity can be calculated based on the amount of radioactivity used and the mass of the chelator-conjugate in the reaction. Reported specific activities for ¹¹¹In-labeled peptides and nanotransporters vary, with values such as 68.45 GBq/μmol and 2.7 GBq/mg (equivalent to 222 GBq/μmol for a ~82 kDa molecule) being reported. Achieving high specific activity is important, but very high SA can potentially lead to radiolysis.
Molecular Mechanisms of Action and Target Engagement
Cellular Internalization and Subcellular Localization
Receptor-Mediated Endocytosis Pathways
Upon binding of 111In-ATN-161 to α5β1 and αvβ3 integrins, the cell internalizes the receptor-ligand complex through a process known as receptor-mediated endocytosis. Integrins are known to utilize multiple endocytic pathways, ensuring the efficient internalization of the bound radiopharmaceutical. The primary pathways implicated in the endocytosis of α5β1 and αvβ3 integrins are clathrin-mediated endocytosis and caveolin-dependent endocytosis. nih.govfrontiersin.org
Clathrin-Mediated Endocytosis: This is a well-established pathway for the internalization of many receptors. For integrins, this process involves the recruitment of adaptor proteins to the cytoplasmic tail of the integrin subunits, which then nucleates the formation of a clathrin-coated pit. frontiersin.org The pit invaginates and pinches off to form a clathrin-coated vesicle containing the 111In-ATN-161-integrin complex, which is then transported into the cell.
Caveolin-Dependent Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin-1 (B1176169). nih.govfrontiersin.org Both α5β1 and αvβ3 integrins have been shown to associate with caveolin-1 and can be internalized via this clathrin-independent mechanism. nih.gov This pathway is particularly relevant in certain cell types, such as endothelial cells and myofibroblasts. nih.gov
The choice of endocytic pathway can be influenced by the cell type, the specific integrin heterodimer, and the activation state of the integrin. The constant trafficking of integrins is a key feature of their function, allowing cells to modulate their adhesion and migration. nih.gov
| Pathway | Key Proteins | Description | Integrin Target |
|---|---|---|---|
| Clathrin-Mediated Endocytosis | Clathrin, Adaptor Proteins (e.g., AP2) | Formation of clathrin-coated pits that invaginate to form vesicles for intracellular transport. frontiersin.org | α5β1, αvβ3 |
| Caveolin-Dependent Endocytosis | Caveolin-1, Cholesterol | Internalization through lipid raft microdomains called caveolae. nih.govfrontiersin.org | α5β1, αvβ3 |
Intracellular Trafficking and Nuclear Delivery Mechanisms
Following internalization, the vesicles containing the 111In-ATN-161-integrin complex are directed to early endosomes. These organelles serve as a primary sorting station in the endocytic pathway. nih.gov From the early endosomes, the fate of the internalized complex can diverge into several pathways, primarily recycling back to the plasma membrane or trafficking to late endosomes and lysosomes for degradation.
Recycling Pathways: A significant portion of internalized integrins are recycled back to the cell surface. This process is crucial for maintaining the cellular pool of surface receptors and is essential for sustained cell migration. Two main recycling pathways are involved:
Short-Loop Recycling: This is a rapid recycling route from early endosomes back to the plasma membrane, often mediated by the Rab4 GTPase. nih.gov
Long-Loop Recycling: This pathway involves transport from early endosomes to a perinuclear recycling compartment before returning to the cell surface, a process regulated by the Rab11 GTPase. nih.govresearchgate.net
The continuous endocytosis and recycling of integrins allow the cell to dynamically regulate its adhesion to the extracellular matrix. nih.gov
Trafficking to Lysosomes: Integrin-ligand complexes that are not sorted for recycling can be targeted for degradation. This involves trafficking from early endosomes to late endosomes and subsequently to lysosomes. Within the acidic environment of the lysosome, the peptide and protein components are broken down.
Nuclear Delivery Mechanisms: Interestingly, there is growing evidence that integrins, or fragments thereof, can translocate to the nucleus. Studies have identified a nuclear pool of αvβ3 integrin in certain cancer cells. researchgate.net This nuclear localization suggests that integrins may have roles beyond cell adhesion, potentially influencing gene expression. The interaction of nuclear αvβ3 with nuclear proteins like histone H3 points towards a direct role in chromatin organization and regulation. researchgate.net
The mechanism by which an external ligand like ATN-161, once internalized, would be delivered to the nucleus is still under investigation. It is plausible that the 111In-ATN-161, while bound to the integrin, could be transported to the perinuclear region via the endosomal system. From there, dissociation of the radiolabel or translocation of the entire complex into the nucleus could occur, although the precise mechanisms are not fully elucidated. The presence of proteins that shuttle between integrin adhesion sites and the nucleus, such as the Integrin Cytoplasmic Domain-Associated Protein 1 (ICAP-1), suggests that pathways exist for communicating signals from the cell surface to the nucleus. nih.gov
| Pathway | Key Regulators | Destination | Function |
|---|---|---|---|
| Short-Loop Recycling | Rab4 | Plasma Membrane | Rapid replenishment of surface integrins. nih.gov |
| Long-Loop Recycling | Rab11 | Plasma Membrane (via perinuclear recycling compartment) | Sustained cell migration and receptor availability. nih.govresearchgate.net |
| Lysosomal Degradation | Late Endosomes, Lysosomes | Lysosome | Downregulation of receptor signaling. nih.gov |
| Nuclear Translocation | Not fully elucidated | Nucleus | Potential regulation of gene expression. researchgate.netresearchgate.net |
Preclinical Biological Evaluation of 111in Atn 10
In Vitro Cell-Based Assays
Detailed in vitro studies are fundamental to characterizing the cellular interactions of a new radiopharmaceutical. For 111In-Atn-10, these assays are designed to elucidate its uptake, retention, and specificity in cancer cells.
Cell Line Selection and Characterization
The selection of appropriate cell lines is a critical first step in the preclinical evaluation of a targeted therapeutic or diagnostic agent. For studies involving Atn-10, the 9L gliosarcoma cell line has been a primary model. nih.gov This cell line, originating from a rat brain tumor induced by N-nitrosomethylurea, is well-characterized and widely used in experimental neuro-oncology. cellosaurus.orgnih.gov The 9L cell line is known for its aggressive, infiltrative growth in vivo, which closely mimics human gliomas, making it a relevant model for brain tumor research. nih.gov
Characterization of the 9L cell line for these studies would involve confirming the expression of the molecular target of Atn-10. While the specific cellular target of Atn-10 is not fully elucidated, its preferential accumulation in tumor tissues suggests a mechanism related to the unique pathophysiology of cancer cells, such as altered membrane permeability or specific transporter expression.
Cellular Uptake and Retention Studies
Cellular uptake and retention studies are crucial for determining the potential of a radiopharmaceutical for imaging or therapy. These studies quantify the extent and duration of the agent's association with cancer cells. While specific in vitro uptake data for this compound is not extensively published, the general methodology involves incubating cancer cells, such as the 9L gliosarcoma line, with the radiolabeled compound for various time points.
The cellular uptake of metalloporphyrins can be influenced by their physicochemical properties, including lipophilicity and charge. The mechanism of uptake may involve passive diffusion across the cell membrane or be mediated by specific transporters that are overexpressed in cancer cells. Retention studies, which measure the amount of radioactivity remaining in the cells over time after the removal of the external radiolabeled compound, are equally important. High retention is a desirable characteristic for a therapeutic radiopharmaceutical, as it ensures a prolonged radiation dose to the tumor cells.
A hypothetical data table for a cellular uptake and retention study of this compound in 9L glioma cells is presented below to illustrate the expected outcomes.
| Time (hours) | Cellular Uptake (% of added dose) | Cellular Retention (% of initial uptake) |
| 1 | 5.2 ± 0.6 | 95.1 ± 2.3 |
| 4 | 12.8 ± 1.1 | 88.7 ± 3.1 |
| 24 | 25.3 ± 2.5 | 75.4 ± 4.5 |
| 48 | 22.1 ± 1.9 | 60.2 ± 3.8 |
This table is illustrative and based on typical results for tumor-avid radiopharmaceuticals; it does not represent actual experimental data for this compound.
Specificity and Selectivity Profiling in Cell Culture
To be effective, a targeted radiopharmaceutical must demonstrate high specificity for cancer cells over normal cells. In vitro specificity studies for this compound would involve comparing its uptake in cancer cell lines (e.g., 9L glioma) with its uptake in normal, non-cancerous cell lines (e.g., normal astrocytes). A high ratio of uptake in cancer cells versus normal cells would indicate favorable selectivity.
Furthermore, competition assays can be performed to investigate if the uptake is receptor-mediated. In these experiments, an excess of non-radiolabeled Atn-10 is added to the cell culture along with this compound. A significant reduction in the uptake of the radiolabeled compound in the presence of the non-radiolabeled competitor would suggest a specific binding mechanism.
In Vivo Animal Model Research
Following promising in vitro results, the evaluation of this compound progresses to in vivo animal models to assess its behavior in a complex biological system.
Selection and Generation of Appropriate Animal Models (e.g., Xenografts, Orthotopic Models)
The choice of animal model is critical for obtaining clinically relevant data. For brain tumor studies involving Atn-10, orthotopic models using Fischer rats bearing intracerebral 9L gliomas have been employed. nih.govnih.gov This model is particularly valuable as it involves implanting the tumor cells directly into the brain, allowing for the study of the agent's ability to cross the blood-brain barrier (BBB) or accumulate in tumors with a disrupted BBB, a hallmark of high-grade gliomas. nih.gov
The generation of this model involves the stereotactic injection of 9L glioma cells into the brains of the rats. Tumor growth is then monitored, often through non-invasive imaging techniques, before the administration of the investigational agent.
Pharmacokinetic and Biodistribution Studies in Animal Models
Pharmacokinetic and biodistribution studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a radiopharmaceutical. These studies provide critical information on tumor targeting and potential off-target accumulation in healthy organs.
In preclinical studies with Atn-10 in the 9L glioma rat model, the distribution of the compound was assessed by measuring manganese concentrations in various tissues using inductively coupled plasma atomic emission spectroscopy, which serves as a proxy for the distribution of the entire molecule. nih.gov These studies revealed a significant and preferential accumulation of Atn-10 in viable tumor tissue. nih.gov
A key finding was the delayed enhancement observed in magnetic resonance imaging (MRI) scans at 24 hours post-injection, which corresponded to the viable portions of the tumor. nih.gov This suggests a high retention of Atn-10 in the tumor. The tumor-to-normal brain tissue ratio was found to be high, reaching 10.4 at 24 hours post-administration, indicating excellent tumor selectivity. nih.gov
When radiolabeled with ¹¹¹In, the biodistribution of this compound would be quantified by measuring the radioactivity in dissected tissues at various time points after intravenous injection. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Below is a representative biodistribution data table for this compound in a 9L glioma-bearing rat model, extrapolated from the findings of manganese-based studies and typical biodistribution profiles of tumor-targeting radiopharmaceuticals.
| Organ | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 5.8 ± 1.2 | 8.2 ± 1.5 | 6.5 ± 1.1 |
| Brain (Normal) | 0.2 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 |
| Liver | 10.2 ± 2.1 | 6.5 ± 1.3 | 3.1 ± 0.7 |
| Kidneys | 8.5 ± 1.7 | 4.2 ± 0.9 | 2.0 ± 0.5 |
| Spleen | 3.1 ± 0.6 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
This table is illustrative and based on expected trends for a tumor-localizing agent; it does not represent actual experimental data for this compound.
The high uptake and retention in the tumor, coupled with rapid clearance from the blood and low accumulation in normal brain tissue, would underscore the potential of this compound as a promising agent for the imaging and potentially, the radionuclide therapy of gliomas.
Blood Clearance Kinetics
While specific pharmacokinetic parameters and detailed blood clearance curves for ¹¹¹In-Atn-10 are not extensively detailed in the available literature, the general behavior of similar radiolabeled porphyrin compounds involves a distribution phase followed by elimination. The clearance rate from the bloodstream is a crucial factor in determining the optimal time window for imaging, as it affects the target-to-background ratio. For effective tumor imaging, a compound should clear from the blood relatively quickly to reduce background signal, while being retained in the tumor tissue.
Organ Uptake and Excretion Pathways
Following administration, ¹¹¹In-Atn-10 exhibits a specific pattern of distribution and accumulation in various organs. The highest uptake is observed in the liver, followed by a decreasing order of accumulation in the adrenals, lungs, spleen, and kidneys. researchgate.net This pattern of biodistribution suggests that the reticuloendothelial system, particularly the liver and spleen, plays a significant role in the clearance of this compound from the body. The kidneys also show uptake, indicating a renal component to its excretion. The accumulation in different tissues is influenced by factors such as blood perfusion rates to the respective organs. researchgate.net
Quantitative Analysis of Radiotracer Distribution
Quantitative analysis of ¹¹¹In-Atn-10 distribution is essential for understanding its in vivo behavior and for dosimetric calculations. Studies have shown that the tumor-to-tissue radiodistribution ratios for similar ¹¹¹In-labeled porphyrins were found to be higher than those of ⁶⁷Ga-citrate, indicating a better tumor-specific uptake. researchgate.net The carrier molecule, Atn-10, is a bifunctional chelating agent coupled to a porphyrin that contains a non-radioactive manganese complex in its core. This design is intended to optimize its tumor-localizing properties. researchgate.net
Preclinical Imaging Applications
The primary preclinical application of ¹¹¹In-Atn-10 is in the field of oncological imaging, where it has been evaluated for its ability to visualize tumors.
SPECT Imaging for Target Visualization
Single-Photon Emission Computed Tomography (SPECT) has been the principal imaging modality used to evaluate the tumor-targeting capabilities of ¹¹¹In-Atn-10. In preclinical models, images of three different tumor types were reported to be more clearly delineated with ¹¹¹In-Atn-10 than with ⁶⁷Ga-citrate. researchgate.net This suggests that ¹¹¹In-Atn-10 has a more favorable biodistribution and/or higher tumor uptake, leading to better visualization of cancerous tissues. The carrier molecule, Atn-10, was also noted to lack photosensitivity, which is a beneficial characteristic. researchgate.net
Multimodal Imaging Strategies (e.g., SPECT/CT, SPECT/Optical Imaging)
While the available literature primarily focuses on SPECT imaging, the development of bimodal imaging agents is an active area of research. The structure of ¹¹¹In-Atn-10, being a metalloporphyrin, inherently lends itself to potential multimodal applications. Porphyrins are known for their fluorescent properties, which could theoretically be exploited for optical imaging in conjunction with the nuclear signal from ¹¹¹In for SPECT. However, specific preclinical studies employing ¹¹¹In-Atn-10 in a multimodal imaging strategy such as SPECT/CT or SPECT/Optical Imaging are not detailed in the currently accessible literature.
Assessment of Tumor-to-Background Ratios and Image Contrast
A critical aspect of evaluating a new tumor imaging agent is its ability to provide high-contrast images, which is directly related to the tumor-to-background ratio. Preclinical studies have indicated that ¹¹¹In-Atn-10 provides clearer tumor images compared to ⁶⁷Ga-citrate, which implies a superior tumor-to-background ratio. researchgate.net For a related compound, ¹¹¹In-ATN-2, tumor-to-tissue radiodistribution ratios were found to be higher than those of ⁶⁷Ga-citrate, further supporting the potential for improved image contrast with this class of compounds. researchgate.net
Longitudinal Imaging Studies for Monitoring Biological Processes
Longitudinal imaging studies are a cornerstone of preclinical radiopharmaceutical evaluation, designed to non-invasively monitor changes in biological processes over time within the same subject. For a tumor imaging agent like this compound, these studies would be crucial for understanding its pharmacokinetics, tumor targeting efficacy, and retention characteristics.
Typically, such studies would involve the administration of this compound to animal models bearing specific tumor types. Serial imaging, often using Single Photon Emission Computed Tomography (SPECT), would then be performed at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours).
Detailed Research Findings from such studies would aim to elucidate:
Tumor Uptake and Retention: Quantifying the accumulation of this compound within the tumor tissue over time. This is often expressed as a percentage of the injected dose per gram of tissue (%ID/g). A high and sustained tumor uptake is a desirable characteristic for an effective imaging agent.
Biodistribution in Non-Target Organs: Assessing the distribution and clearance of the radiopharmaceutical from other organs and tissues, such as the blood, liver, kidneys, spleen, and muscle. This data is critical for determining the agent's safety profile and for calculating dosimetry.
Tumor-to-Background Ratios: Calculating the ratio of radioactivity in the tumor compared to surrounding healthy tissue. High tumor-to-background ratios are essential for clear and accurate tumor visualization.
Monitoring Treatment Response: In more advanced preclinical studies, longitudinal imaging with this compound could be used to monitor the effectiveness of anti-cancer therapies. A decrease in tumor uptake of the imaging agent over the course of treatment could indicate a positive therapeutic response.
Illustrative Data Tables:
The following are examples of the types of data tables that would be generated from longitudinal imaging studies of this compound. Please note that the data presented here is illustrative and not based on actual experimental results for this compound, as that data is not publicly available.
Table 1: Illustrative Biodistribution of this compound in Tumor-Bearing Mice (%ID/g)
| Organ | 1 Hour Post-Injection | 24 Hours Post-Injection | 72 Hours Post-Injection |
| Blood | 10.5 ± 2.1 | 1.2 ± 0.3 | 0.3 ± 0.1 |
| Tumor | 5.8 ± 1.5 | 15.3 ± 3.2 | 12.1 ± 2.8 |
| Liver | 12.3 ± 2.5 | 8.7 ± 1.9 | 4.5 ± 1.1 |
| Kidneys | 7.2 ± 1.8 | 3.1 ± 0.7 | 1.0 ± 0.2 |
| Spleen | 4.1 ± 0.9 | 6.5 ± 1.4 | 5.8 ± 1.3 |
| Muscle | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 |
Table 2: Illustrative Tumor-to-Organ Ratios for this compound
| Ratio | 1 Hour Post-Injection | 24 Hours Post-Injection | 72 Hours Post-Injection |
| Tumor-to-Blood | 0.55 | 12.75 | 40.33 |
| Tumor-to-Liver | 0.47 | 1.76 | 2.69 |
| Tumor-to-Muscle | 3.87 | 19.13 | 30.25 |
Without access to the full preclinical data package for this compound, a comprehensive analysis of its longitudinal imaging characteristics remains speculative. The initial findings, however, mark it as a compound of significant interest in the field of nuclear medicine, warranting further investigation to fully understand its potential in monitoring the biological processes of cancer.
Preclinical Assessment of 111in Atn 10 in Theranostic Modalities
Evaluation of Therapeutic Potential in Preclinical Models
The therapeutic potential of ¹¹¹In-labeled compounds in preclinical models is evaluated through in vitro studies assessing their impact on cancer cells and in vivo studies examining their effect on tumor growth and animal survival.
In Vitro Cellular Impact Studies (focusing on mechanisms related to radionuclide decay)
In vitro studies investigate the cytotoxic effects of ¹¹¹In-labeled agents on cancer cells, with a focus on the mechanisms related to radionuclide decay, particularly the emission of Auger electrons. Auger electrons are short-range, high linear energy transfer (LET) particles that deposit significant energy within a few nanometers of the decay site, making them potent inducers of DNA damage if the radionuclide is localized intracellularly, especially within the nucleus researchgate.netscienceopen.com.
Studies have shown that the cytotoxicity of ¹¹¹In delivered by targeted agents is greatly enhanced on receptor-expressing cancer cells compared to non-targeted controls nih.gov. This enhanced cytotoxicity is attributed to the intracellular localization of ¹¹¹In, bringing the Auger electrons into close proximity with sensitive cellular targets like DNA researchgate.netscienceopen.com. For instance, the cytotoxicity of ¹¹¹In-carrying modular nanotransporters (MNTs) was significantly enhanced on cancer cells, demonstrating that these nanotransporters can efficiently deliver Auger electron emitters into the nuclei of target cells where they exert cytotoxic effects scienceopen.com. The cytotoxic potency of these ¹¹In-MNTs was also shown to be dependent on their specific activity scienceopen.com.
Beyond Auger electrons, ¹¹¹In also emits conversion electrons, which contribute to cytotoxicity mdpi.comresearchgate.net. Energy deposition calculations indicate that ¹¹¹In emits several Auger electrons per decay with a mean energy deposited over a short range, while also emitting conversion electrons with higher mean energy and a longer maximum range mdpi.com. While ¹¹¹In has been shown to contribute to non-specific cytotoxicity in vitro due to conversion electrons, the targeted delivery and intracellular localization, particularly to the nucleus, are crucial for maximizing the therapeutic effect of the short-range Auger electrons scienceopen.commdpi.comresearchgate.net.
In Vivo Therapeutic Efficacy Studies in Animal Models (e.g., tumor growth delay, survival analysis)
Preclinical in vivo studies in animal models, typically mice bearing human tumor xenografts, are conducted to evaluate the therapeutic efficacy of ¹¹¹In-labeled compounds by measuring endpoints such as tumor growth delay and survival.
Studies utilizing ¹¹¹In-labeled modular nanotransporters (MNTs) have demonstrated promising antitumor efficacy in animal models. For example, intratumoral injection of an MC1R-targeted ¹¹¹In-labeled NOTA-MNT in mice with subcutaneous B16-F1 melanoma tumors resulted in dose-dependent tumor growth delay nih.gov. The highest dose tested was the most efficient, leading to significant tumor growth inhibition compared to control animals nih.gov. These results compared favorably to those obtained with other Auger electron emitting therapeutics nih.gov.
While some studies using ¹¹¹In-labeled agents have shown encouraging responses, the therapeutic efficacy has sometimes been described as modest or low in clinical trials to date researchgate.net. However, preclinical results, such as the significant growth inhibition observed with ¹¹In-DTPA-EGF in human breast carcinoma xenografts after multiple doses, suggest potential for therapeutic efficacy, which can potentially be enhanced through strategies like multidose administration nih.gov.
Other preclinical studies, while not solely focused on the therapeutic effect of ¹¹¹In itself, utilize ¹¹¹In-labeled agents for imaging to support the development of radionuclide therapy. For instance, a study evaluating a ¹¹¹In/²²⁵Ac theranostic targeting transformed MUC1 for triple negative breast cancer used ¹¹¹In-DOTA-hTAB004 for imaging and biodistribution studies, which informed the therapeutic studies conducted with the ²²⁵Ac-labeled version, demonstrating significant tumor volume reduction and increased survival thno.orgnih.gov. Similarly, ¹¹¹In-labeled immunofilaments have been used to study biodistribution in mice, supporting studies on their effect on tumor growth and metastasis through T cell activation ru.nl.
Correlation Between Imaging and Therapeutic Outcomes in Preclinical Studies
The theranostic approach aims to correlate imaging findings with therapeutic outcomes. In preclinical studies involving ¹¹¹In-labeled compounds, imaging (primarily SPECT due to ¹¹¹In's gamma emissions) is used to assess the biodistribution and tumor uptake of the agent, providing information that can be correlated with observed therapeutic effects or predict therapeutic potential.
SPECT imaging with ¹¹¹In-labeled agents allows for the visualization and quantification of tracer distribution in vivo thno.org. Studies have shown specific uptake of ¹¹In-labeled compounds in target-expressing tumors thno.orgnih.gov. For example, SPECT/CT imaging of an ¹¹¹In-labeled nanobody tracer showed specific uptake in HER2-overexpressing tumors, with high tumor-to-muscle ratios obtained thno.org. The tumor uptake quantified by SPECT/CT correlated well with ex vivo fluorescence measurements of the resected tumor lesions thno.org.
In the context of theranostics, the biodistribution and tumor accumulation observed via ¹¹¹In imaging can provide insights into the potential delivery of a therapeutic dose to the tumor. For instance, high tumor concentrations and favorable tumor-to-blood ratios observed with ¹¹¹In-DOTA-hTAB004 imaging in mice supported the utility of the corresponding ²²⁵Ac-labeled agent for therapy, which showed significant antitumor effects thno.orgnih.gov.
Furthermore, ¹¹¹In imaging can be used to monitor biological changes related to therapy. A study used ¹¹¹In-bevacizumab imaging to assess changes in VEGF expression in tumors following anti-angiogenic therapy, demonstrating that the imaging results reflected changes in VEGF expression and correlated with tumor growth delay nih.gov. This highlights the potential of ¹¹In imaging to serve as a non-invasive method for monitoring response to therapy or changes in the tumor microenvironment relevant to treatment efficacy.
Dosimetric Considerations in Preclinical Models
Dosimetry in preclinical models is essential for understanding the radiation dose delivered to tumors and normal organs, which helps in assessing the potential therapeutic window and predicting potential toxicity. Computational models and experimental measurements are used to estimate absorbed doses from ¹¹¹In-labeled agents in animals like mice and rats.
Generalized computational models for internal dosimetry in rats have been developed using realistic models based on image data, enabling Monte Carlo radiation transport calculations to estimate tumor and organ doses for radionuclides like ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu snmjournals.orgresearchgate.net. These models consider the relative positions, dimensions, and weights of major organs to determine absorbed dose S values researchgate.net.
Dosimetry calculations for various ¹¹¹In-labeled agents in preclinical models have provided estimates of absorbed doses to different organs. For example, studies on ¹¹¹In-labeled antibodies in mouse models have shown varying levels of uptake and resulting doses in organs like the spleen, liver, kidneys, and tumor thno.orgnih.govresearchgate.netnih.gov. Dosimetric calculations for ¹¹¹In-DTPA-anti-PD-L1 in an immunocompetent mouse model indicated that the spleen was expected to receive the highest absorbed dose, followed by the tumor, liver, and thymus nih.gov. Another study using ¹¹¹In-DOTA-hTAB004 in mice showed that while tumor accumulation was high, other organs like blood, bone, kidneys, liver, lungs, muscle, pancreas, and spleen generally had lower uptake at later time points thno.orgnih.gov.
Dosimetry studies also help in extrapolating potential human doses based on preclinical data thno.orgnih.govnih.gov. For instance, biodistribution data from ¹¹¹In-labeled antibodies in non-human primates have been used to estimate radiation doses in humans if the antibody were labeled with therapeutic radionuclides like ⁹⁰Y nih.gov. These calculations are crucial for informing the selection of therapeutic radionuclides and activity levels for potential clinical translation.
Challenges, Methodological Considerations, and Future Research Trajectories
Methodological Challenges in Preclinical Radiopharmaceutical Development
The successful translation of a radiopharmaceutical from the laboratory to clinical application hinges on overcoming significant methodological challenges. These challenges are centered on the intricate chemistry of radiolabeling and the complex biological environment in which the compound must function.
Optimization of Radiolabeling for Diverse Target Molecules
The process of attaching a radionuclide like ¹¹¹In to a targeting molecule is a critical step that can significantly impact the efficacy of the resulting radiopharmaceutical. The optimization of this process involves a delicate balance of various factors to achieve high radiochemical yield and purity.
Key parameters that require careful optimization include the choice of the chelating agent, reaction time, temperature, solvent, and the molar ratios of the reactants nih.gov. Chelators such as diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) are commonly used to stably bind ¹¹¹In to targeting molecules like peptides and antibodies wikipedia.orgnih.gov. The selection of the chelator is crucial, as it can influence the stability and in vivo behavior of the final radiocomplex nih.gov. For instance, studies with bombesin (B8815690) analogs showed that while a DOTA-conjugated compound had higher uptake in target tissues, the DTPA-conjugated version was easier to handle, making it more practical for clinical studies nih.gov.
The radiolabeling process itself must be robust and reproducible. Direct radiolabeling methods, while simpler, may not always be feasible or result in a stable product. Indirect methods using bifunctional chelators are often preferred, though they may necessitate harsher reaction conditions that could compromise the integrity of the targeting molecule alfa-rdtrial.com. Therefore, a significant challenge lies in developing radiolabeling strategies that are both efficient and mild enough to preserve the biological activity of diverse target molecules.
| Parameter | Considerations for Optimization |
| Chelating Agent | Choice between chelators like DOTA and DTPA can impact stability and biodistribution. |
| Reaction Time | Must be sufficient for high radiochemical yield without causing degradation of the targeting molecule. |
| Temperature | Higher temperatures can improve labeling efficiency but may also affect the stability of the compound. |
| Solvent | The choice of solvent can influence the solubility and reactivity of the components. |
| Molar Ratios | The ratio of the chelator-conjugated molecule to the radionuclide needs to be optimized to maximize labeling efficiency. |
Ensuring In Vivo Radiocomplex Stability and Integrity
Once administered, a radiopharmaceutical is subjected to the complex and dynamic environment of a living organism. A major challenge is to ensure that the radiocomplex remains intact and that the ¹¹¹In does not detach from the targeting molecule. Dissociation of the radionuclide can lead to non-specific accumulation in tissues, resulting in a poor-quality diagnostic image and potentially unnecessary radiation exposure to non-target organs.
The in vivo stability of ¹¹¹In-labeled compounds is often assessed by analyzing blood samples at various time points after injection researchgate.net. Studies have shown that the choice of chelator plays a significant role in the in vivo stability. For example, a study on ¹¹¹In-labeled magnetic targeted carriers achieved a high plasma stability of over 92% for 7 days when using a DOTA-based chelator nih.gov. Similarly, ¹¹¹In-labeled tetrapeptide-based compounds demonstrated high stability in mouse plasma, with over 95% of the compound remaining intact nih.gov.
However, achieving this level of stability is not always straightforward. Some ¹¹¹In-DTPA bioconjugates have shown a tendency to release a fraction of the ¹¹¹In to serum proteins over time nih.gov. This underscores the importance of rigorous in vitro and in vivo stability testing during preclinical development to select the most stable radiocomplex for further investigation.
Advancements in Preclinical Research Methodologies
To address the challenges in radiopharmaceutical development, researchers are continually refining preclinical research methodologies. These advancements are focused on creating more predictive models and utilizing sophisticated imaging and analysis techniques to gain a deeper understanding of a radiopharmaceutical's in vivo behavior.
Development of More Physiologically Relevant Animal Models
The choice of animal model is critical for obtaining meaningful preclinical data that can be translated to humans. Traditionally, preclinical studies have relied on rodent models, such as mice and rats nih.govresearchgate.net. While these models are valuable for initial assessments of biodistribution and pharmacokinetics, there is a growing recognition of the need for more physiologically relevant models.
For instance, in the context of cancer imaging, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the tumor-targeting ability of radiopharmaceuticals researchgate.netnih.gov. These models allow for the direct assessment of uptake in human-derived tumors. However, the lack of a fully intact immune system in these animals can be a limitation. Therefore, the development and use of more complex models, such as humanized mice or genetically engineered mouse models that more closely mimic human disease, are becoming increasingly important for a more accurate prediction of clinical outcomes.
Integration of Advanced Imaging Technologies (e.g., high-resolution SPECT, multimodal platforms)
Advances in imaging technology have revolutionized preclinical research. Single-Photon Emission Computed Tomography (SPECT) is the primary imaging modality for ¹¹¹In-labeled compounds, as ¹¹¹In emits gamma photons that can be detected by SPECT cameras wikipedia.orgwikipedia.org. The development of high-resolution preclinical SPECT systems allows for detailed visualization of the biodistribution of radiopharmaceuticals in small animals with sub-millimeter accuracy wikipedia.org.
Furthermore, the integration of SPECT with other imaging modalities, such as Computed Tomography (CT), in SPECT/CT systems, provides anatomical context to the functional SPECT data, allowing for more precise localization of the radiopharmaceutical uptake researchgate.netsnmjournals.org. This is crucial for assessing tumor targeting and off-target accumulation. Dual-isotope SPECT imaging is another advanced technique that enables the simultaneous tracking of two different radiopharmaceuticals, which can be a powerful tool for comparative preclinical studies nih.gov.
| Imaging Technology | Application in Preclinical Research |
| High-Resolution SPECT | Provides detailed, sub-millimeter resolution images of radiopharmaceutical distribution in small animals. |
| SPECT/CT | Combines functional SPECT data with anatomical CT images for precise localization of uptake. |
| Dual-Isotope SPECT | Allows for the simultaneous imaging of two different radiopharmaceuticals to compare their in vivo behavior. |
Quantitative Imaging and Advanced Image Analysis Techniques
Beyond qualitative visualization, the ability to quantify the uptake of a radiopharmaceutical in different tissues is essential for preclinical evaluation. Quantitative SPECT allows for the measurement of the concentration of radioactivity in specific regions of interest, providing valuable data for dosimetry calculations and for comparing the performance of different radiopharmaceutical candidates snmjournals.orgsnmjournals.org.
Achieving accurate quantification with SPECT requires sophisticated image reconstruction algorithms that correct for physical factors that can degrade image quality, such as photon attenuation and scatter snmjournals.orgsnmjournals.org. The development and validation of these correction methods have made quantitative SPECT a more reliable tool in preclinical research.
Advanced image analysis techniques are also being employed to extract more information from preclinical images. This includes the use of pharmacokinetic modeling to analyze dynamic imaging data and gain insights into the rates of uptake and clearance of the radiopharmaceutical in different tissues. These quantitative approaches provide a more rigorous and objective assessment of a radiopharmaceutical's performance, which is critical for making informed decisions about its clinical potential.
Emerging Research Directions for ¹¹¹In-Atn-10 and Related Compounds
The development of radiolabeled compounds like ¹¹¹In-Atn-10, which is designed to target specific molecular markers, opens up new avenues in diagnostic imaging and potentially, therapy. The core of this compound is Atn-10, a peptide that targets integrins, which are proteins crucial for cell adhesion and signaling. The attachment of Indium-111 (¹¹¹In), a gamma-emitting radionuclide, allows for non-invasive imaging using Single Photon Emission Computed Tomography (SPECT). Research is actively exploring how to expand the utility of this and similar compounds.
Exploration of New Biological Targets and Disease Applications
The primary target of the Atn-10 peptide, and its well-studied analogue ATN-161, is the α5β1 integrin. drugbank.com This integrin is highly expressed on activated endothelial cells and various tumor cells, playing a critical role in angiogenesis (the formation of new blood vessels) and metastasis. drugbank.com By targeting this integrin, ¹¹¹In-Atn-10 can be used to visualize these processes. While its application in oncology is the main focus, researchers are exploring its utility in other diseases characterized by angiogenesis and cell migration.
Preclinical studies have highlighted the potential of targeting this pathway in a variety of solid tumors. Research in models of breast cancer, glioblastoma, and lung cancer suggests that inhibiting α5β1 integrin can reduce tumor growth and spread. suaway.com Glioblastoma, a highly aggressive brain tumor, has been a particular area of interest, with studies indicating that ATN-161 can inhibit tumor cell invasiveness. suaway.com
A significant emerging application is in the field of infectious diseases. Recent research has demonstrated that the SARS-CoV-2 spike protein, responsible for the COVID-19 pandemic, binds to α5β1 integrin in addition to its primary receptor, ACE2. nih.gov The peptide ATN-161 was shown to inhibit the interaction between the viral spike protein and the integrin, thereby disrupting SARS-CoV-2 infection in laboratory settings. nih.gov This finding suggests that ¹¹¹In-Atn-10 could potentially be developed as a diagnostic imaging agent to visualize the extent of α5β1 integrin engagement during viral infections like COVID-19.
Beyond α5β1, the parent peptide of ¹¹¹In-Atn-10, ATN-161, also shows affinity for the αvβ3 integrin, another key player in angiogenesis. drugbank.com This dual-targeting capability broadens the spectrum of potential applications. The exploration of other integrin subtypes and related cell adhesion molecules as potential targets for Atn-10-based radiopharmaceuticals is an active area of research.
Table 1: Explored Biological Targets and Disease Applications for Atn-10/ATN-161
| Biological Target | Disease/Application | Key Preclinical Findings |
| α5β1 Integrin | Various Cancers (e.g., Breast, Glioblastoma) | Inhibition reduces tumor growth, angiogenesis, and metastasis. drugbank.comsuaway.com |
| α5β1 Integrin | SARS-CoV-2 Infection | ATN-161 inhibits binding of the viral spike protein to the integrin, reducing viral infection in vitro. nih.gov |
| αvβ3 Integrin | Cancer Angiogenesis | ATN-161 demonstrates binding, inhibiting endothelial cell migration and adhesion. drugbank.com |
Combination with Other Preclinical Therapeutic Modalities
To enhance anti-tumor efficacy, research is investigating the combination of integrin-targeting peptides like Atn-10 with other cancer treatments. The rationale is that by disrupting the tumor's ability to grow new blood vessels and metastasize, the cancer may become more susceptible to traditional therapies. The National Cancer Institute's ComboMATCH trial platform, for instance, emphasizes the need for strong preclinical evidence showing that a combination therapy is more effective than either single agent. nih.gov
One promising approach is the combination with radiotherapy. In preclinical models of glioblastoma, ATN-161 has been shown to improve the response to radiation treatment. suaway.com By inhibiting integrin function, the peptide may disrupt the signaling pathways that allow cancer cells to survive and repair radiation-induced damage.
Combination with chemotherapy is another major area of investigation. Integrin-mediated adhesion to the extracellular matrix can confer resistance to chemotherapy drugs. By blocking this interaction, Atn-10 or related compounds could potentially re-sensitize resistant tumors to chemotherapy. Preclinical studies are designed to demonstrate that such combinations lead to greater tumor regression or prolonged stabilization of disease compared to either treatment alone. nih.gov
Furthermore, the potential for combining different targeted therapies is being explored. For example, research into combining inhibitors of pathways that are crucial for cancer cell survival and proliferation, such as the XPO1 and mTORC1/2 pathways, has shown synergistic effects in lymphoma models. apnews.com This highlights a broader strategy in oncology where combining targeted agents, potentially including an integrin inhibitor like Atn-10, could lead to more potent and durable anti-cancer responses.
Table 2: Preclinical Combination Modalities with Atn-10/ATN-161
| Combination Modality | Cancer Model | Rationale / Observed Effect |
| Radiotherapy | Glioblastoma | Enhances tumor response to radiation. suaway.com May disrupt cell survival and repair mechanisms. |
| Chemotherapy | Various Solid Tumors | Aims to overcome adhesion-mediated drug resistance. |
| Other Targeted Agents | Various Cancers | Potential for synergistic effects by targeting multiple critical pathways simultaneously. |
Development of Advanced Multimodal Tracers
The concept of a multimodal tracer involves creating a single compound that can be detected by more than one imaging technology or that combines diagnostic and therapeutic capabilities. Starting with a scaffold like ¹¹¹In-Atn-10, researchers can envision several advanced applications.
One of the most prominent emerging directions is the development of "theranostic" pairs. This involves pairing a diagnostic radionuclide with a therapeutic one on the same targeting molecule. For example, after using ¹¹¹In-Atn-10 to image and confirm that a patient's tumor expresses the α5β1 integrin target, a therapeutic version could be administered. This therapeutic agent would use the same Atn-10 peptide but would be labeled with a particle-emitting radionuclide, such as Lutetium-177 or Yttrium-90, to deliver targeted radiation directly to the cancer cells. This approach ensures that only patients likely to respond to the therapy are treated.
Another avenue is the creation of dual-modality imaging agents. For instance, the Atn-10 peptide could be labeled with both a radionuclide like Indium-111 (for deep-tissue SPECT imaging) and a fluorescent dye (for high-resolution optical imaging). Such a probe would be invaluable in preclinical research, allowing scientists to study biological processes at both the whole-body and cellular levels. In a clinical context, it could potentially be used for pre-operative whole-body imaging followed by fluorescence-guided surgery to ensure complete tumor removal.
The development of such advanced tracers requires sophisticated radiochemistry to attach multiple components to the Atn-10 peptide without compromising its ability to bind to its target. Chelators like DTPA (diethylenetriamine pentaacetic acid) are commonly used to securely hold the radiometal, and different linker technologies are explored to attach other functional molecules. nih.gov
Table 3: Potential Advanced Multimodal Tracers Based on Atn-10
| Tracer Concept | Additional Modality | Potential Application |
| Theranostic Agent | Therapeutic Radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y) | Targeted radiotherapy for integrin-positive tumors following diagnostic imaging. |
| Dual-Modality Imaging Probe | Fluorescent Dye | Preclinical research (whole-body and cellular imaging); potential for fluorescence-guided surgery. |
Q & A
Q. How can I troubleshoot low labeling efficiency during this compound synthesis?
- Test chelator-to-peptide molar ratios (e.g., 1:1 vs. 2:1) and pH optimization (e.g., 5.5–6.5). Characterize by-products via mass spectrometry. Compare radiolabeling yields at varying temperatures (e.g., 25°C vs. 37°C) and incubation times. Document troubleshooting steps in supplementary protocols .
Methodological Best Practices
- Data Presentation: Use SI units (e.g., MBq/kg) and avoid abbreviations in figures. Label axes clearly (e.g., "Tumor Uptake (%ID/g)"). Include error bars and p-values in graphs .
- Literature Reviews: Differentiate primary sources (e.g., preclinical trial data) from secondary interpretations. Use citation managers (e.g., Zotero) to track sources and avoid plagiarism .
- Ethical Reporting: Disclose conflicts of interest (e.g., industry partnerships) and funding sources. Use institutional templates for data management plans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
